2-(benzotriazol-1-yl)-~{N}-[4-(1~{H}-imidazol-4-yl)phenyl]-~{N}-(thiophen-3-ylmethyl)ethanamide
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Overview
Description
Preparation Methods
The synthesis of compound 21 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Compound 21 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Compound 21 has a wide range of scientific research applications:
Chemistry: It is used as a non-covalent inhibitor in various chemical reactions.
Biology: It has been studied for its potential to modulate biological pathways.
Industry: Its applications in industrial processes are still being explored, but it holds promise due to its unique chemical properties.
Mechanism of Action
Compound 21 exerts its effects by targeting specific molecular pathways. It acts as a non-covalent inhibitor of the SARS-CoV-2 3CL protease (Mpro), thereby interfering with the virus’s ability to replicate . Additionally, it has been shown to modulate the activity of dopaminergic neurons through the DREADD receptor hM4Di .
Comparison with Similar Compounds
Compound 21 is unique in its dual role as both a SARS-CoV-2 inhibitor and a modulator of dopaminergic activity. Similar compounds include other non-covalent inhibitors of the SARS-CoV-2 3CL protease, such as ML300-derived inhibitors . compound 21 stands out due to its specific molecular structure and dual functionality.
Properties
Molecular Formula |
C22H18N6OS |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-[4-(1H-imidazol-5-yl)phenyl]-N-(thiophen-3-ylmethyl)acetamide |
InChI |
InChI=1S/C22H18N6OS/c29-22(13-28-21-4-2-1-3-19(21)25-26-28)27(12-16-9-10-30-14-16)18-7-5-17(6-8-18)20-11-23-15-24-20/h1-11,14-15H,12-13H2,(H,23,24) |
InChI Key |
XZJQABWECIWHRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)N(CC3=CSC=C3)C4=CC=C(C=C4)C5=CN=CN5 |
Origin of Product |
United States |
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